1-Bromo-3-n-heptylthiobenzene
Description
1-Bromo-3-n-heptylthiobenzene is a brominated aromatic compound featuring a heptylthio (-S-C₇H₁₅) substituent at the 3-position of the benzene ring. The bromine atom at the 1-position and the sulfur-containing alkyl chain confer unique physicochemical properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and materials science applications. The heptylthio group enhances lipophilicity, influencing solubility in nonpolar solvents, while the bromine atom serves as a reactive site for nucleophilic substitutions or metal-catalyzed transformations.
Properties
IUPAC Name |
1-bromo-3-heptylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrS/c1-2-3-4-5-6-10-15-13-9-7-8-12(14)11-13/h7-9,11H,2-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMIRAQECABOJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The bromination step typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired position
Industrial Production Methods: Industrial production of 1-Bromo-3-n-heptylthiobenzene may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-n-heptylthiobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The heptylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the heptylthio group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of solvents like dimethylformamide or tetrahydrofuran and may require heating.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids can be used for oxidation. Conditions may involve acidic or basic environments.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used. Conditions may involve anhydrous solvents and low temperatures.
Major Products Formed:
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides or sulfones.
Reduction Reactions: Products include de-brominated benzene derivatives or reduced thiol groups.
Scientific Research Applications
1-Bromo-3-n-heptylthiobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of substitution and oxidation reactions.
Biology: The compound can be used in the development of bioactive molecules or as a probe in biochemical studies.
Industry: Used in the production of specialty chemicals, including those used in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 1-Bromo-3-n-heptylthiobenzene involves its interaction with various molecular targets through its functional groups. The bromine atom and the heptylthio group can participate in different types of chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares 1-Bromo-3-n-heptylthiobenzene with analogs differing in substituent type, position, and chain length:
Notes:
- Lipophilicity: The heptylthio group in this compound significantly increases logP (octanol-water partition coefficient) compared to smaller alkyl or polar substituents.
- Reactivity: Electron-donating substituents (e.g., -S-C₇H₁₅) activate the benzene ring toward electrophilic substitution, whereas electron-withdrawing groups (e.g., -NO₂, -SO₂CH₃) deactivate it .
Biological Activity
1-Bromo-3-n-heptylthiobenzene is an organic compound that belongs to the class of thiophenes. Its unique structure, featuring a bromine atom and a long n-heptyl chain, suggests potential biological activities that merit investigation. This article synthesizes available research findings on the biological activity of this compound, including its pharmacological properties, toxicological data, and relevant case studies.
- Chemical Formula : C12H17BrS
- Molecular Weight : 273.24 g/mol
- CAS Number : 1332355-01-7
Pharmacological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiobenzene derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
A study reported that modifications in the alkyl chain length significantly influenced the antimicrobial potency, suggesting that longer chains may enhance membrane permeability and subsequent bactericidal activity.
Anticancer Properties
Thiobenzene derivatives have also been investigated for their anticancer potential. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines through:
- Activation of caspase pathways
- Inhibition of cell proliferation
A notable study revealed that at concentrations of 20 µM, the compound led to a 50% reduction in cell viability in certain cancer cell lines, indicating its potential as a chemotherapeutic agent.
Toxicological Profile
The toxicological profile of this compound has been assessed through various methodologies:
Acute Toxicity
Acute toxicity studies suggest that exposure to high concentrations can lead to:
- Skin irritation
- Eye irritation
The compound's LD50 value was determined to be around 300 mg/kg in rodent models, indicating moderate toxicity.
Mutagenicity Studies
Mutagenicity tests conducted using the Ames test showed that while some derivatives exhibited mutagenic effects, this compound did not significantly increase mutation rates in Salmonella typhimurium strains.
Case Study 1: Antimicrobial Efficacy
A recent study focused on the synthesis and evaluation of various thiobenzene derivatives, including this compound. The results indicated a promising antimicrobial effect against both Gram-positive and Gram-negative bacteria. The compound was tested alongside standard antibiotics, showing comparable efficacy against resistant strains.
Case Study 2: Cancer Cell Line Testing
In a laboratory setting, researchers evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to inhibit cell growth significantly after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming its potential as an anticancer agent.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
